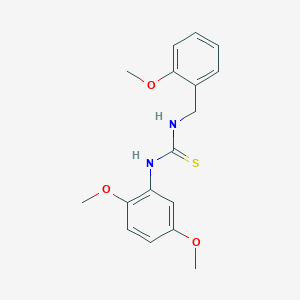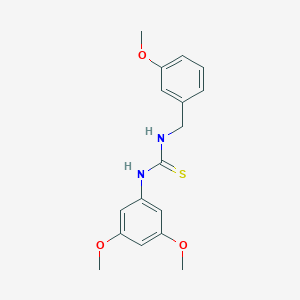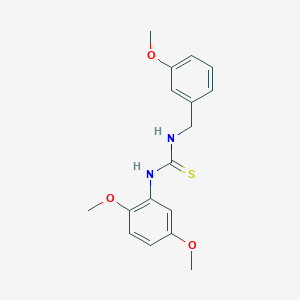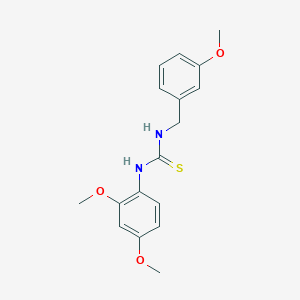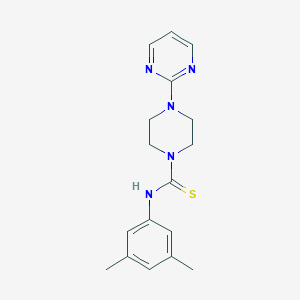![molecular formula C20H16ClN3O3S3 B215855 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B215855.png)
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research. It is a potential therapeutic agent that has shown promising results in various studies. The purpose of
Mecanismo De Acción
The mechanism of action of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to work through the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The compound has been shown to inhibit the activity of various enzymes and transcription factors involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione have been extensively studied in vitro and in vivo. The compound has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, the compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is its relatively low toxicity and high solubility in water. This makes it an ideal compound for in vitro and in vivo studies. However, one of the limitations of this compound is its relatively low stability in biological fluids. This can make it difficult to study its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the study of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione. One of the areas of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action and optimize the pharmacokinetics of the compound for this application. Another area of interest is the development of novel derivatives of the compound with improved efficacy and selectivity. Finally, the compound has potential applications in the field of nanotechnology as a drug delivery agent. Further studies are needed to explore this area of research.
Conclusion:
In conclusion, 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is a promising therapeutic agent that has shown potential in various scientific research studies. The compound has anti-inflammatory, antioxidant, and anticancer properties, and has potential applications in the treatment of neurodegenerative disorders. Further studies are needed to optimize its pharmacokinetics and pharmacodynamics, and to develop novel derivatives with improved efficacy and selectivity.
Métodos De Síntesis
The synthesis of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzyl mercaptan with 2-amino-1,3,4-thiadiazole in the presence of sodium bicarbonate. The resulting product is then treated with 3-methoxyphenylacetic acid in the presence of acetic anhydride to obtain the final compound. The synthesis method is relatively simple and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Nombre del producto |
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione |
|---|---|
Fórmula molecular |
C20H16ClN3O3S3 |
Peso molecular |
478 g/mol |
Nombre IUPAC |
3-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H16ClN3O3S3/c1-27-15-4-2-3-14(9-15)24-17(25)10-16(18(24)26)29-20-23-22-19(30-20)28-11-12-5-7-13(21)8-6-12/h2-9,16H,10-11H2,1H3 |
Clave InChI |
JHCCUBNAADRIQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
SMILES canónico |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



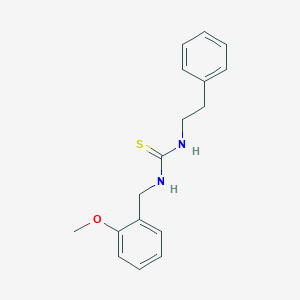

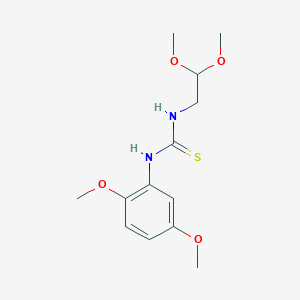
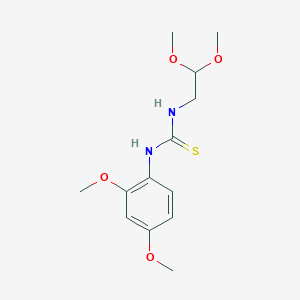
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
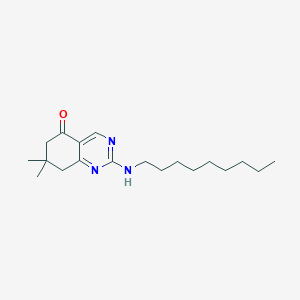
![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)
![Ethyl 1-[(2,4-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215786.png)

